

Total Synthesis of Scorodonin: An Experimental Protocol and Application Note

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Compound of Interest

Compound Name: **Scorodonin**
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Abstract

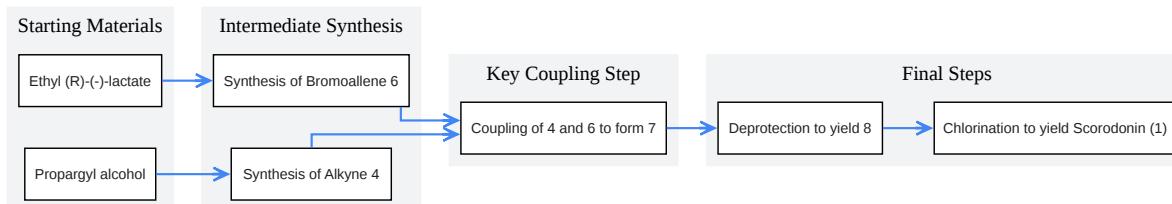
This document provides a detailed experimental protocol for the total synthesis of the natural product **Scorodonin**, based on the enantioselective route developed by Jian and Wu (2010). **Scorodonin**, a naturally occurring allene, has demonstrated significant antibacterial and antifungal activities, making its synthetic accessibility a point of interest for further biological investigation and analog development. This protocol outlines the key reaction steps, provides comprehensive methodologies, and presents all relevant quantitative data in a structured format. Additionally, a graphical representation of the synthetic workflow is included to facilitate a clear understanding of the process.

Introduction

Scorodonin is a natural product isolated from *Marasmius scorodonius* and exhibits notable antimicrobial properties.^{[1][2]} Its unique allenic and acetylenic functionalities present a compelling challenge for synthetic chemists. The enantioselective total synthesis detailed herein provides a reliable method for accessing this molecule, enabling further studies into its mechanism of action and potential therapeutic applications. The following protocol is a comprehensive guide for the laboratory synthesis of **Scorodonin**.

Synthetic Strategy

The total synthesis of **Scorodonin**, as reported by Jian and Wu, commences with commercially available starting materials and proceeds through a concise sequence of reactions. The key steps involve the formation of a chiral bromoallene and its subsequent coupling with a terminal alkyne. The synthetic workflow is depicted in the following diagram.



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Figure 1. Overall workflow for the total synthesis of **Scorodonin**.

Quantitative Data Summary

The following table summarizes the yields for each step of the **Scorodonin** total synthesis.

Step	Reaction	Product	Yield (%)
1	Synthesis of Alkyne 4	4	Not specified in detail, multi-step
2	Synthesis of Bromoallene 6	6	Not specified in detail, multi-step
3	Coupling of 4 and 6	7	90
4	Deprotection of 7	8	95
5	Chlorination of 8	1 (Scorodonin)	88

Table 1. Summary of reaction yields for the total synthesis of **Scorodonin**.

The spectroscopic data for the synthesized **Scorodonin** are consistent with those reported for the natural product.

Spectroscopic Data	Synthetic Scorodonin (1)
¹ H NMR (400 MHz, CDCl ₃)	δ 5.65 (dd, J = 6.8, 6.0 Hz, 1H), 5.24 (dd, J = 6.8, 2.0 Hz, 1H), 4.16 (d, J = 2.0 Hz, 2H), 2.04 (t, J = 6.0 Hz, 1H).
¹³ C NMR (100 MHz, CDCl ₃)	δ 206.4, 91.8, 87.2, 85.4, 78.9, 75.3, 34.2.
IR (film)	ν 3299, 2104, 1964, 1045 cm ⁻¹ .
HRMS (EI)	m/z calcd for C ₇ H ₅ ClO [M] ⁺ : 140.0029; found: 140.0023.
Specific Rotation	[α] ²⁰ D +158.8 (c 0.5, CHCl ₃).

Table 2. Spectroscopic and physical data for synthetic **Scorodonin** (1).

Experimental Protocols

Synthesis of Allenyne 7

This protocol describes the coupling of alkyne 4 with bromoallene 6.

Procedure:

- To a solution of alkyne 4 (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, is added n-BuLi (1.0 equiv, 2.5 M in hexanes) dropwise.
- The resulting mixture is stirred at -78 °C for 30 minutes.
- Anhydrous ZnBr₂ (1.1 equiv) in anhydrous THF is then added, and the mixture is allowed to warm to room temperature and stirred for 30 minutes.
- The reaction mixture is cooled to 0 °C, and a solution of bromoallene 6 (1.2 equiv) and Pd(PPh₃)₄ (0.05 equiv) in anhydrous THF is added.
- The reaction is stirred at room temperature for 12 hours.

- The reaction is quenched with saturated aqueous NH_4Cl and extracted with diethyl ether (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford alkyne 7.

Synthesis of Alcohol 8

This protocol details the deprotection of the silyl ether in compound 7.

Procedure:

- To a solution of alkyne 7 (1.0 equiv) in THF at 0 °C is added a solution of TBAF (1.2 equiv, 1.0 M in THF).
- The reaction mixture is stirred at 0 °C for 1 hour.
- The reaction is quenched with water and extracted with ethyl acetate (3 x 15 mL).
- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to give alcohol 8.

Synthesis of Scorodonin (1)

This final step involves the chlorination of alcohol 8.

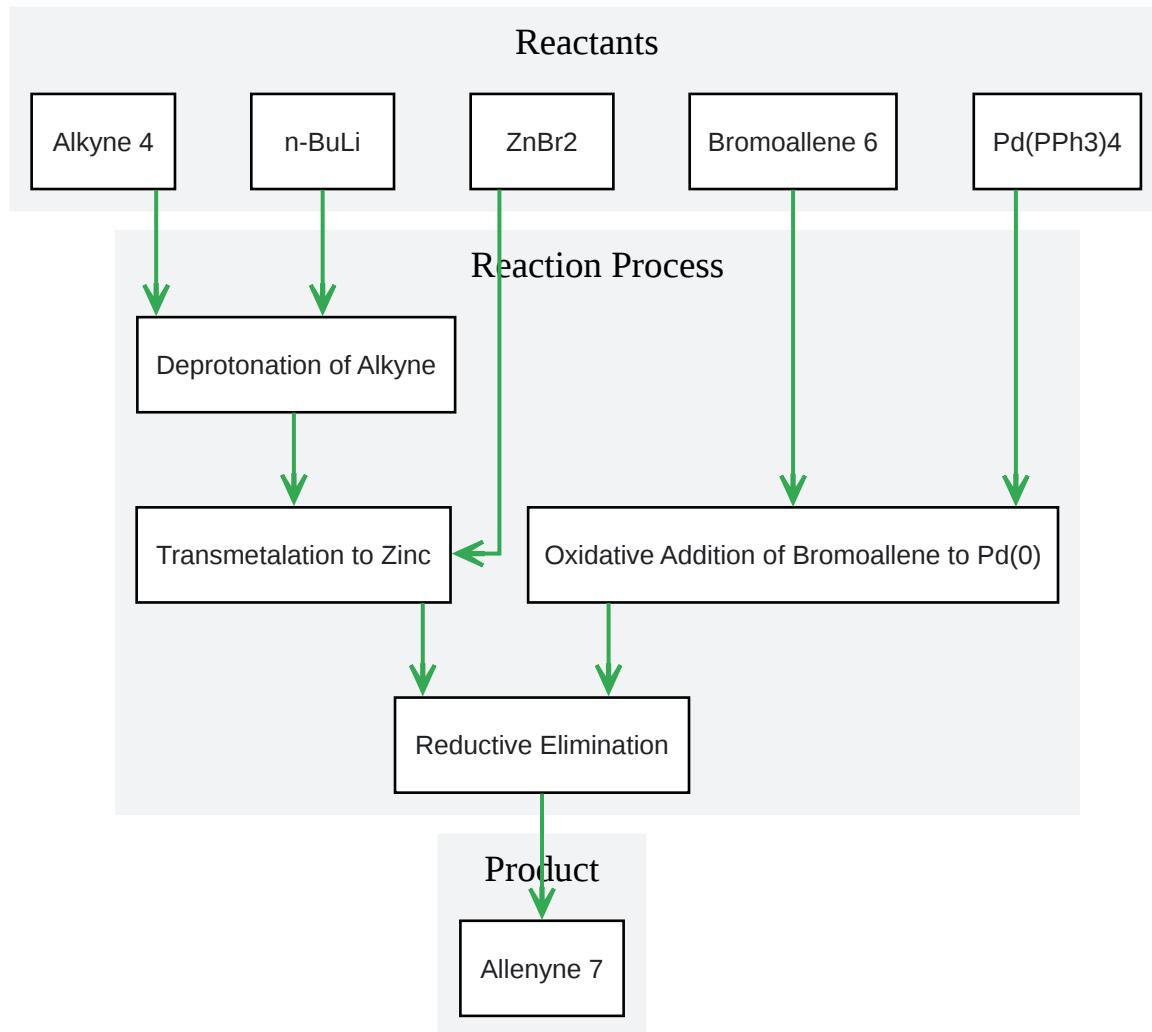
Procedure:

- To a solution of alcohol 8 (1.0 equiv) and pyridine (2.0 equiv) in anhydrous diethyl ether at 0 °C is added SOCl_2 (1.5 equiv) dropwise.
- The reaction mixture is stirred at 0 °C for 30 minutes.

- The reaction is quenched with saturated aqueous NaHCO_3 and extracted with diethyl ether ($3 \times 10 \text{ mL}$).
- The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford **Scorodonin** (1) as a colorless oil.

Signaling Pathways and Logical Relationships

The key chemical transformation in this synthesis is the palladium-catalyzed cross-coupling reaction. The logical flow of this critical step is outlined below.



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Figure 2. Logical flow of the key palladium-catalyzed coupling reaction.

Conclusion

The enantioselective total synthesis of **Scorodonin** has been successfully established, providing a reliable route to this biologically active natural product. The detailed protocols and data presented in this document are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This synthetic route opens avenues for the preparation of **Scorodonin** analogs and further exploration of their therapeutic potential.

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